2-Chloro-3-methoxy-6-nitropyridine
Overview
Description
2-Chloro-3-methoxy-6-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant in suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds. This suggests that the primary targets of 2-Chloro-3-methoxy-6-nitropyridine may be the molecules involved in these reactions.
Mode of Action
The mode of action of this compound involves its interaction with other molecules in Suzuki and Negishi coupling reactions . In these reactions, this compound likely acts as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki and negishi coupling reactions , it can be inferred that this compound may influence pathways involving the synthesis of complex organic molecules.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki and Negishi coupling reactions . This leads to the synthesis of complex organic molecules. The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the reaction environment. Additionally, the temperature of the reaction environment may also play a role, as Suzuki and Negishi coupling reactions are typically performed under heated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-chloro-3-methoxypyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Coupling Reactions: It can participate in Suzuki and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki coupling reactions, while organozinc reagents are used in Negishi coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 2-chloro-3-methoxy-6-aminopyridine.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-3-methoxy-6-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
Uniqueness
2-Chloro-3-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-methoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSAWHJQCHAIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716952 | |
Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-75-1 | |
Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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